8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
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Overview
Description
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a benzodioxane moiety, an ethoxy group, and a triazaspirodecane structure, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(8-ethoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxane Moiety: The benzodioxane ring is synthesized through the condensation of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable base.
Spirocyclization: The spiro linkage is formed through a cyclization reaction involving a suitable diamine and a ketone precursor.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(8-ethoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(8-Methoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- 8-(8-Propoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
Uniqueness
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
CAS No. |
102395-59-5 |
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Molecular Formula |
C24H29N3O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
8-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O4/c1-2-29-20-9-6-10-21-22(20)31-19(16-30-21)15-26-13-11-24(12-14-26)23(28)25-17-27(24)18-7-4-3-5-8-18/h3-10,19H,2,11-17H2,1H3,(H,25,28) |
InChI Key |
SGYOPRMRWBLBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(CO2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Origin of Product |
United States |
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